
2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride
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Overview
Description
2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride is an organic compound with the molecular formula C8H4ClF4N. It is known for its unique chemical structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that it could interact with various biological molecules through its trifluoroacetimidoyl group and fluorophenyl ring .
Biochemical Pathways
It has been used as a reactant in the synthesis of oligo-fructopyranoside with difructopyranosyl n-phenyltrifluoroacetimidate donor via regioselective glycosylation .
Pharmacokinetics
Its trifluoroacetimidoyl group and fluorophenyl ring suggest that it could have unique pharmacokinetic properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(4-fluorophenyl)Ethanimidoyl Chloride. For instance, it is recommended to be stored at 0-10°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride typically involves the reaction of trifluoroacetic acid derivatives with 4-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst and at low temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-phenylacetimidoyl chloride
- 2,2,2-trifluoro-N-(4-chlorophenyl)Ethanimidoyl chloride
Uniqueness
2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-5(10)2-4-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRLWLPPFJICW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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